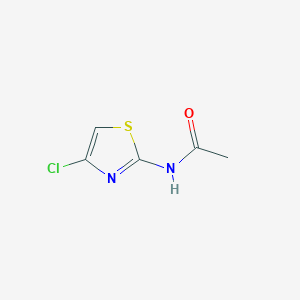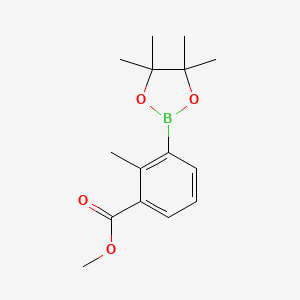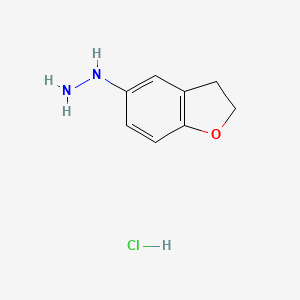
2,3-Dihydro-1-benzofuran-5-ylhydrazine hydrochloride
Overview
Description
Molecular Structure Analysis
The chemical formula of 2,3-Dihydro-1-benzofuran-5-ylhydrazine hydrochloride is C8H11ClN2O . It has a molecular weight of 186.64 . The IUPAC name for this compound is 2,3-dihydro-1-benzofuran-5-ylhydrazine; hydrochloride .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,3-Dihydro-1-benzofuran-5-ylhydrazine hydrochloride include its molecular structure, weight, and formula as mentioned above . Additional properties such as melting point, boiling point, and density were not found in the search results .Scientific Research Applications
Antimicrobial Properties
Research has indicated the effectiveness of derivatives of 2,3-Dihydro-1-benzofuran-5-ylhydrazine hydrochloride in antimicrobial applications. For instance, studies have shown the synthesis of various benzofuran derivatives demonstrating significant antibacterial and antifungal activities (Chundawat, Sharma, & Bhagat, 2013), (Rangaswamy, Kumar, Harini, & Naik, 2017), (Abdel-Wahab, Abdel‐Aziz, & Ahmed, 2008), (Kumar, Basavaraja, Mathada, & Mylarappa, 2022).
Vasorelaxant Agents
Some studies have demonstrated the potential of benzofuran derivatives as vasorelaxant agents. Compounds synthesized for this purpose showed significant vasodilation properties in isolated thoracic aortic rings of rats (Hassan, Rahman, Abdel Saleh, & Abdel Jaleel, 2014).
Antituberculosis Activity
Research on benzofuran derivatives has also explored their potential in antituberculosis applications. Studies on synthesized benzofuran-2-yl pyrazole pyrimidine derivatives indicated their effectiveness in antituberculosis treatments (Thorat, Nazirkar, Thorat, More, Jagtap, & Yamgar, 2016).
Antitumor Activity
Benzofuran derivatives have been researched for their antitumor properties as well. For example, a study on benzofuran-2-yl pyrazole pyrimidine derivatives showed promising results in antitumor activity and molecular docking studies (El-Zahar, Adb El-Karim, Haiba, & Khedr, 2011).
Anti-HIV-1 Activity
Investigations into the anti-HIV-1 potential of benzofuran derivatives have also been conducted, with some compounds demonstrating significant reduction in the viral cytopathic effect (Rida, El‐Hawash, Fahmy, Hazza, & El-Meligy, 2006).
Safety And Hazards
properties
IUPAC Name |
2,3-dihydro-1-benzofuran-5-ylhydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O.ClH/c9-10-7-1-2-8-6(5-7)3-4-11-8;/h1-2,5,10H,3-4,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNANDMSIBUGVJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)NN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydro-1-benzofuran-5-ylhydrazine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



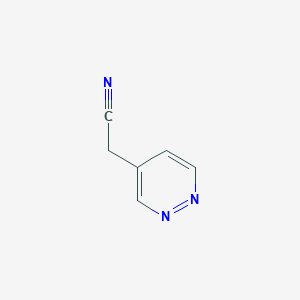
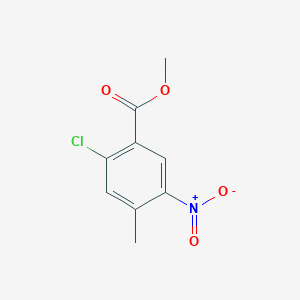

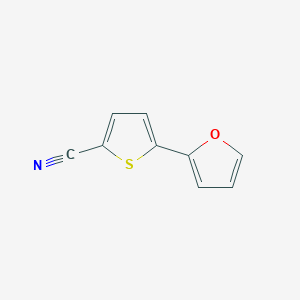
![Benzyl 2,5-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B1426068.png)
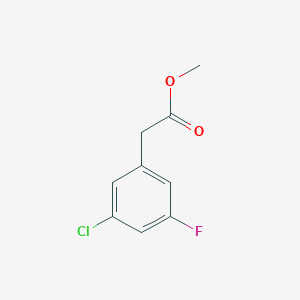

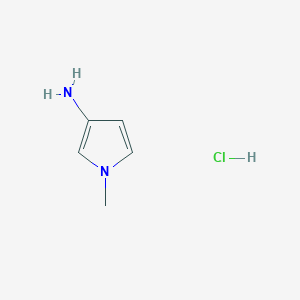
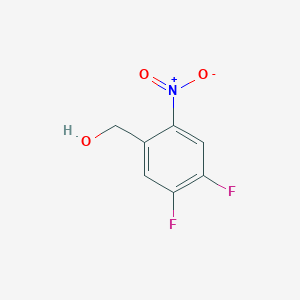
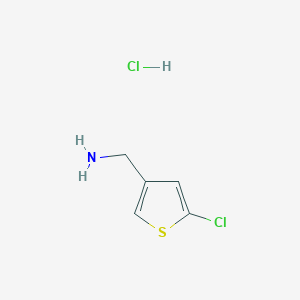
![Benzyl 1,7-diazaspiro[4.5]decane-1-carboxylate](/img/structure/B1426077.png)
![Pyrrolo[1,2-B]pyridazin-4(1H)-one](/img/structure/B1426078.png)
